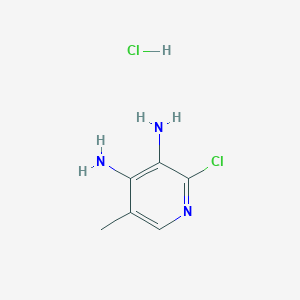
2-amino-N-methyl-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is a derivative of benzamide, characterized by the presence of an amino group, a nitro group, and a methyl group attached to the benzene ring. This compound is primarily used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-amino-N-methyl-5-nitrobenzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The reaction typically involves the following steps:
Reactants: Benzoic acid derivatives and amines.
Catalyst: Diatomite earth@IL/ZrCl4.
Conditions: Ultrasonic irradiation.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines . The process may include:
Reactants: Carboxylic acids and amines.
Conditions: High temperature (above 180°C).
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed
Reduction: Formation of 2-amino-N-methyl-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the reactants used.
Aplicaciones Científicas De Investigación
2-amino-N-methyl-5-nitrobenzamide has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-amino-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial resistance . The compound’s effects are mediated through its binding to target proteins, disrupting their normal function and leading to the desired biological outcome.
Comparación Con Compuestos Similares
2-amino-N-methyl-5-nitrobenzamide can be compared with other similar compounds, such as:
2-amino-5-nitrobenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-methyl-N-(2-((2-methyl-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide: A more complex derivative with additional functional groups, potentially leading to different applications and properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for the synthesis of other compounds and the study of its biological activities.
Propiedades
Fórmula molecular |
C8H9N3O3 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
2-amino-N-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C8H9N3O3/c1-10-8(12)6-4-5(11(13)14)2-3-7(6)9/h2-4H,9H2,1H3,(H,10,12) |
Clave InChI |
YXSONAQPOSKOKV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




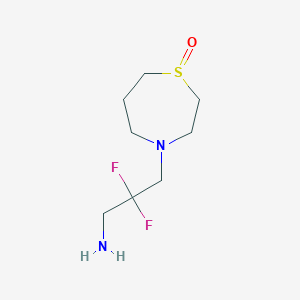
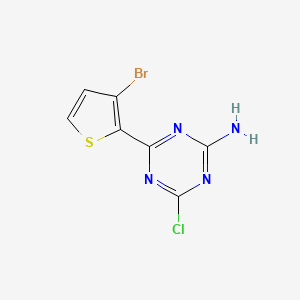

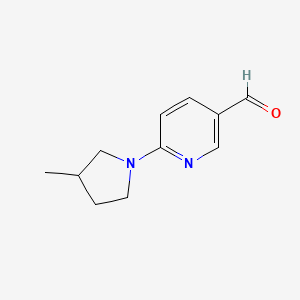
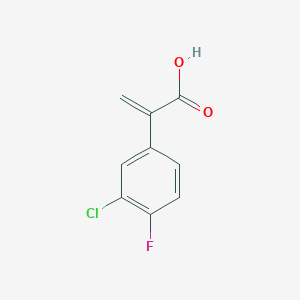
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)

![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
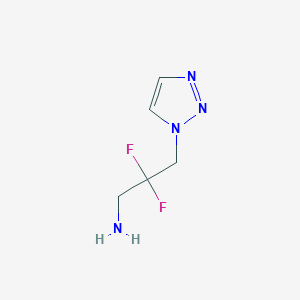
![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)

